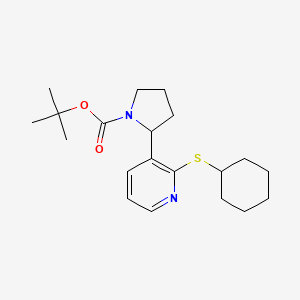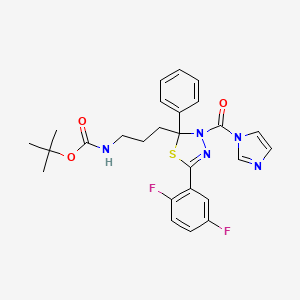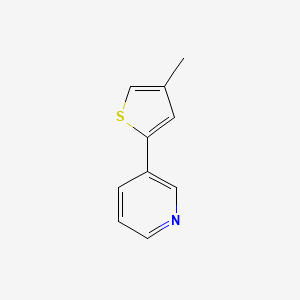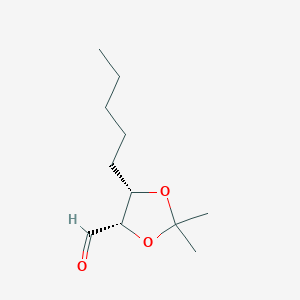
tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate is a complex organic compound that features multiple functional groups, including tert-butyl, bis(tert-butoxycarbonyl)amino, and cyclopropyl groups
Preparation Methods
The synthesis of tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the cyclopent-2-en-1-yl intermediate, which is then functionalized with the tert-butyldimethylsilyl group. Subsequent steps involve the introduction of the bis(tert-butoxycarbonyl)amino group and the cyclopropyl group. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal applications, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate can be compared with other similar compounds that feature tert-butyl, bis(tert-butoxycarbonyl)amino, and cyclopropyl groups. Similar compounds include:
- tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9H-purin-6-yl)(cyclopropyl)carbamate
- tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(methyl)carbamate These compounds share structural similarities but may differ in their reactivity, stability, and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C35H56N6O7Si |
|---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-9-[(1R,4S)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopent-2-en-1-yl]purin-6-yl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C35H56N6O7Si/c1-32(2,3)46-29(42)40(23-17-18-23)27-25-26(37-28(38-27)41(30(43)47-33(4,5)6)31(44)48-34(7,8)9)39(21-36-25)24-16-15-22(19-24)20-45-49(13,14)35(10,11)12/h15-16,21-24H,17-20H2,1-14H3/t22-,24+/m1/s1 |
InChI Key |
JLOXIMXSCZTVRZ-VWNXMTODSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3[C@@H]4C[C@@H](C=C4)CO[Si](C)(C)C(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3C4CC(C=C4)CO[Si](C)(C)C(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826899.png)
![4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride](/img/structure/B11826906.png)
![1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B11826912.png)
![(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11826921.png)


![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)
![1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B11826944.png)





![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)
